molecular formula C7H7N3O5 B2924008 3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid CAS No. 2226183-18-0

3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Cat. No.: B2924008
CAS No.: 2226183-18-0
M. Wt: 213.149
InChI Key: KBWXJIUCWZTHDI-UHFFFAOYSA-N
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Description

3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a complex organic compound characterized by its nitro group and pyrazolo[5,1-b][1,3]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the nitration of the corresponding pyrazolo[5,1-b][1,3]oxazine derivative, followed by reduction and carboxylation steps. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amines or hydroxylamines.

  • Substitution: Generation of various substituted pyrazolo[5,1-b][1,3]oxazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery and development.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including inflammatory and autoimmune disorders.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The nitro group and the pyrazolo[5,1-b][1,3]oxazine core structure play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid: A closely related compound without the nitro group.

  • 3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide: A derivative with an amide group instead of a carboxylic acid.

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid derivatives: Various substituted derivatives with different functional groups.

Uniqueness: 3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid stands out due to its nitro group, which imparts unique chemical reactivity and biological activity compared to its analogs. This feature makes it particularly valuable in specific applications where nitro groups are essential for activity.

Properties

IUPAC Name

3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c11-7(12)4-5(10(13)14)6-9(8-4)2-1-3-15-6/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWXJIUCWZTHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C(=N2)C(=O)O)[N+](=O)[O-])OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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